4-Fluoro-2,5-dimethylphenylboronic acid

Organoboron chemistry Suzuki coupling Boronic acid acidity

4-Fluoro-2,5-dimethylphenylboronic acid (CAS 1072946-10-1) is a difunctionalized arylboronic acid building block that installs a 4-fluoro-2,5-dimethylphenyl moiety via Suzuki–Miyaura cross-coupling. The simultaneous presence of a para‑fluoro electron‑withdrawing substituent and two ortho/para‑directed methyl groups creates a distinctive steric and electronic profile that sets it apart from non‑fluorinated or regioisomeric analogs.

Molecular Formula C8H10BFO2
Molecular Weight 167.98 g/mol
CAS No. 1072946-10-1
Cat. No. B1439764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,5-dimethylphenylboronic acid
CAS1072946-10-1
Molecular FormulaC8H10BFO2
Molecular Weight167.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1C)F)C)(O)O
InChIInChI=1S/C8H10BFO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3
InChIKeyVZEWNOKICGAJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Fluoro-2,5-dimethylphenylboronic Acid (CAS 1072946-10-1) – Differential Selection Rationale


4-Fluoro-2,5-dimethylphenylboronic acid (CAS 1072946-10-1) is a difunctionalized arylboronic acid building block that installs a 4-fluoro-2,5-dimethylphenyl moiety via Suzuki–Miyaura cross-coupling . The simultaneous presence of a para‑fluoro electron‑withdrawing substituent and two ortho/para‑directed methyl groups creates a distinctive steric and electronic profile that sets it apart from non‑fluorinated or regioisomeric analogs. For procurement decisions, the compound is available at analytical purities ≥98 % (HPLC) from multiple competent suppliers, a benchmark that directly governs coupling efficiency and downstream purification burden , .

Why Generic Phenylboronic Acid Substitution Fails for 4-Fluoro-2,5-dimethylphenylboronic Acid


Simple phenylboronic acid or the non‑fluorinated 2,5‑dimethyl analog cannot reproduce the electronic bias that the 4‑fluoro substituent imparts to the aromatic ring. Comprehensive Hammett‑type studies on fluorinated phenylboronic acids demonstrate that each fluorine atom raises the acidity of the boronic acid center by 0.3–0.6 pKa units, thereby altering transmetallation rates and the hydrolytic stability of the boron reagent . The para‑fluoro substituent further withdraws electron density from the ring, directing electrophilic aromatic substitution and modulating the oxidative addition step in cross‑coupling cycles. In practice, replacing 4‑fluoro‑2,5‑dimethylphenylboronic acid with 2,5‑dimethylphenylboronic acid (CAS 85199‑06‑0) changes the electronic ground state of the coupling partner, which can lead to lower yields, slower reactions, or complete failure of the catalytic cycle when matched with electron‑rich aryl halides . Procurement of the exact fluoro‑methyl substitution pattern is therefore mandatory for reproducible syntheses of fluorinated biaryl pharmacophores.

Quantitative Differentiation: How 4-Fluoro-2,5-dimethylphenylboronic Acid Compares to Closest Analogs


Hammett σ and Acidity Modulation Relative to Non‑fluorinated 2,5‑Dimethylphenylboronic Acid

The para‑fluoro substituent introduces a Hammett σₚ value of +0.06, whereas the 2,5‑dimethyl substitution contributes two σₘ values of –0.07 each. The net electronic effect is a modest electron‑withdrawing bias that differentiates 4‑fluoro‑2,5‑dimethylphenylboronic acid from its non‑fluorinated parent, 2,5‑dimethylphenylboronic acid. Experimentally, the pKa of 4‑fluorophenylboronic acid is 8.67 ± 0.10, approximately 0.3 units lower than unsubstituted phenylboronic acid (pKa ≈ 8.9–9.0) . Applying the same fluorine‑induced pKa shift to the 2,5‑dimethyl scaffold yields a predicted pKa of ≈ 8.3–8.6 for the target compound, enhancing transmetallation readiness in basic Suzuki media compared to the non‑fluorinated analog . The class‑level inference is supported by the linear free‑energy relationship between fluorinated phenylboronic acid pKa and benzoic acid pKa published by Zarzeczańska et al. .

Organoboron chemistry Suzuki coupling Boronic acid acidity

Molecular‑Weight Differentiator for Procurement and Analytical Tracking

The replacement of a hydrogen atom by fluorine increases the molecular weight from 149.98 g mol⁻¹ (2,5‑dimethylphenylboronic acid) to 167.98 g mol⁻¹ for 4‑fluoro‑2,5‑dimethylphenylboronic acid . This 18.00 Da mass difference is readily detected by LC‑MS or high‑resolution mass spectrometry, providing a clear analytical fingerprint that distinguishes the fluoro‑containing building block from its non‑fluorinated analog in reaction‑mixture monitoring, impurity profiling, and quality control release testing . For procurement, the distinct molecular weight enables unambiguous identification and prevents cross‑shipment errors when both grades are used within the same facility.

Analytical chemistry Procurement QA/QC Mass spectrometry

Purity Benchmark: ≥98 % HPLC Enables Reliable Cross‑Coupling Stoichiometry

Multiple competent vendors, including abcr GmbH and Apollo Scientific, supply this compound at a guaranteed purity of ≥98 % (HPLC) , . In contrast, the non‑fluorinated 2,5‑dimethylphenylboronic acid is commonly offered only as “97 %” or “contains varying amounts of anhydride,” introducing uncertainty in the active boronic acid content . The higher certified purity of the fluoro‑substituted building block translates directly into more accurate stoichiometric loading in Suzuki couplings, fewer side reactions arising from boroxine impurities, and reduced purification efforts—all quantifiable cost‑of‑goods and time‑to‑product benefits in multi‑step syntheses.

Organic synthesis Process chemistry Quality control

Regioisomeric Selectivity: 4‑Fluoro‑2,5‑dimethyl vs. 3‑Fluoro‑2,5‑dimethyl Phenylboronic Acid in Cross‑Coupling

The para‑fluoro arrangement directs the electronic influence of fluorine differently than the meta‑fluoro regioisomer (3‑fluoro‑2,5‑dimethylphenylboronic acid, CAS 762286‑31‑7). In the para‑isomer, fluorine participates in extended π‑conjugation with the boronic acid group, fine‑tuning the electron density on boron; in the meta‑isomer, the electronic effect is largely inductive, which can lead to distinct transmetallation kinetics. While direct kinetic data for the two regioisomers are not publicly available, the Hammett σ constants differ markedly (σₚ for F = +0.06; σₘ for F = +0.34), predicting a measurable difference in boronic acid acidity and reactivity . For procurement, the 4‑fluoro isomer is specifically required for targets where the fluorine occupies the para‑position in the final biaryl product; using the meta‑fluoro isomer would produce a different regioisomeric lead series with potentially altered biological activity.

Regioselectivity Suzuki–Miyaura coupling Medicinal chemistry

Predicted Hydrolytic Stability Advantage Over Di‑ortho‑Fluorinated Boronic Acids

Zarzeczańska et al. demonstrated that fluoro‑substituted phenylboronic acids with two ortho‑fluorine atoms exhibit markedly reduced hydrolytic stability due to accelerated protodeboronation . 4‑Fluoro‑2,5‑dimethylphenylboronic acid carries only one para‑fluorine and no ortho‑fluorine atoms, placing it in the mono‑substituted stability class. While the paper does not include the exact dimethyl derivative, the hydrolytic half‑life for mono‑fluorophenylboronic acids at pH 7.4 was reported to be several hours to >24 h, whereas the 2,6‑difluoro analog decomposed within minutes. By analogy, 4‑fluoro‑2,5‑dimethylphenylboronic acid is predicted to exhibit solution stability suitable for standard Suzuki protocols without requiring freshly prepared solutions, unlike highly fluorinated or ortho‑fluoro‑rich analogs.

Boronic acid stability Hydrodeboronation Suzuki coupling robustness

Supply‑Chain Differentiation: Catalog Coverage and Global Logistics Availability

A procurement landscape survey shows that 4‑fluoro‑2,5‑dimethylphenylboronic acid is stocked by multiple internationally recognized chemical suppliers—including Fluorochem (UK), abcr (Germany), Apollo Scientific (UK), and MolCore (ISO‑certified, China)—with stock quantities ranging from 100 mg to 10 g , , . By contrast, the 3‑fluoro‑2,5‑dimethylphenylboronic acid regioisomer is listed by fewer vendors and often only as the pinacol ester, not the free boronic acid. The broader supply base for the 4‑fluoro isomer translates to competitive pricing, shorter lead times, and lower supply‑disruption risk for long‑term research programs.

Supply chain Procurement Global sourcing

High‑Value Application Scenarios Informed by Product‑Specific Evidence for 4‑Fluoro‑2,5‑dimethylphenylboronic Acid


Suzuki–Miyaura Late‑Stage Functionalization of Fluorinated Drug Candidates

When a medicinal chemistry program requires installation of a 4‑fluoro‑2,5‑dimethylphenyl fragment onto a complex heteroaryl halide core, the ≥98 % purity and favorable transmetallation kinetics (predicted pKa ≈ 8.3–8.6) of this boronic acid enable high‑yielding couplings with electron‑deficient aryl bromides , . The para‑fluoro substituent, with a σₚ of +0.06, provides sufficient electron withdrawal to enhance boron electrophilicity without promoting premature protodeboronation, making it suitable for late‑stage diversification where minimal re‑optimization of coupling conditions is desired .

Regiospecific Synthesis of Para‑Fluoro Biaryl Pharmacophores for Structure–Activity Relationship Studies

In SAR campaigns where the fluorine position is a variable, the 4‑fluoro‑2,5‑dimethyl regioisomer delivers a distinct electronic signature (σₚ = +0.06) compared to the 3‑fluoro regioisomer (σₘ = +0.34). Procurement of the correct isomer avoids confounding biological data with regioisomeric impurities, which is supported by the para‑isomer’s wider commercial availability and established quality specifications .

Multi‑Step One‑Pot Sequences Requiring Prolonged Boronic Acid Stability

Unlike di‑ortho‑fluorinated phenylboronic acids that undergo rapid protodeboronation (t₁/₂ < 1 h at pH 7.4), 4‑fluoro‑2,5‑dimethylphenylboronic acid belongs to the mono‑fluoro stability class with predicted solution half‑lives exceeding several hours . This property makes it the reagent of choice for telescoped reaction sequences where the boronic acid must survive aqueous basic conditions before the coupling step is initiated.

Quality‑Controlled Scale‑Up from Medicinal Chemistry to Process Development

The unambiguous molecular weight (167.98 g mol⁻¹) and availability from ISO‑certified suppliers (e.g., MolCore) with batch‑specific CoAs facilitate seamless technology transfer from discovery to pilot‑plant scale , . The absence of the “anhydride caveat” that plagues the non‑fluorinated analog simplifies stoichiometric calculations and reduces the risk of out‑of‑specification batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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